molecular formula C15H13NO3 B14073642 Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester CAS No. 101097-45-4

Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester

Cat. No.: B14073642
CAS No.: 101097-45-4
M. Wt: 255.27 g/mol
InChI Key: BWAOYNFUOWSBES-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from benzoic acid and is characterized by the presence of an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester typically involves the esterification of benzoic acid with an appropriate alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to benzoic acid and the corresponding alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: Benzoic acid and the corresponding alcohol.

    Reduction: Primary alcohols or aldehydes.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The ester is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester derived from benzoic acid and methanol.

    Ethyl benzoate: An ester derived from benzoic acid and ethanol.

    Phenyl benzoate: An ester derived from benzoic acid and phenol.

Uniqueness

Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester is unique due to the presence of the aminocarbonyl group, which can impart different chemical and biological properties compared to other benzoic acid esters. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

101097-45-4

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

benzyl 4-carbamoylbenzoate

InChI

InChI=1S/C15H13NO3/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17)

InChI Key

BWAOYNFUOWSBES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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